molecular formula C7H4BrNOS B2425425 5-Acetyl-3-bromothiophene-2-carbonitrile CAS No. 2416235-47-5

5-Acetyl-3-bromothiophene-2-carbonitrile

Cat. No.: B2425425
CAS No.: 2416235-47-5
M. Wt: 230.08
InChI Key: CKVQXGUFLUZKIS-UHFFFAOYSA-N
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Description

5-Acetyl-3-bromothiophene-2-carbonitrile is a high-purity chemical compound intended for research and development applications. This bromothiophene derivative is part of a class of heterocyclic compounds that have received significant attention in advanced material science and medicinal chemistry . These compounds serve as critical synthetic precursors and intermediates. Researchers value these structures for their utility in constructing complex molecules for organic semiconductors, thin-film transistors (TFTs), and light-emitting devices (LEDs) . In pharmaceutical research, similar nitrile-containing heterocycles are investigated as precursors to diamidine-containing molecules, which have shown promise in antimicrobial and antiprotozoal applications . The specific acetyl and bromo functional groups on the thiophene ring make this compound a versatile building block for further chemical transformations, including cross-coupling reactions and condensation reactions, to create novel bithiophene-substituted heterocycles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-acetyl-3-bromothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVQXGUFLUZKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile typically involves the bromination of thiophene derivatives followed by acetylation and cyanation reactions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide for cyanation reactions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation Products: Oxidized thiophene derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Organic Synthesis

5-Acetyl-3-bromothiophene-2-carbonitrile serves as a versatile building block in organic synthesis. Its structure allows for multiple synthetic pathways:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules through various coupling reactions such as Suzuki and Heck reactions.
Reaction TypeDescriptionExample Product
Suzuki CouplingCoupling with arylboronic acidsAryl-substituted thiophenes
Heck ReactionCoupling with alkenesVinyl-substituted thiophenes

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Microorganism TypeActivity Level (MIC)Reference
Gram-positiveLow MIC values
Gram-negativeModerate MIC values
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to the development of novel therapeutic agents targeting diseases related to enzyme dysfunction.

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized compounds derived from this compound against various microorganisms. The results indicated that several derivatives exhibited potent antibacterial activity with significant zones of inhibition, suggesting their potential as therapeutic agents against infections .

Case Study 2: Synthesis of Aryl-Thiophenes

In another study, researchers utilized this compound in Suzuki coupling reactions to synthesize a library of aryl-thiophenes. The methodology demonstrated high yields and efficiency under microwave irradiation conditions, showcasing the compound's utility in synthesizing complex organic structures .

Mechanism of Action

The exact mechanism of action for 5-Acetyl-3-bromothiophene-2-carbonitrile is not well-documented. thiophene derivatives generally interact with biological targets through their aromatic ring system, which can engage in π-π interactions with proteins and other biomolecules. The presence of functional groups such as acetyl and cyano groups can further modulate these interactions .

Comparison with Similar Compounds

Biological Activity

5-Acetyl-3-bromothiophene-2-carbonitrile is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₇H₄BrN₃OS
  • Molecular Weight : 232.09 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophenes. Key steps include:

  • Bromination : The introduction of a bromine atom at the 3-position of the thiophene ring.
  • Acetylation : The acetyl group is introduced at the 5-position.
  • Nitrilation : The carbonitrile group is added at the 2-position, often through a nucleophilic substitution reaction.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases:

  • GSK-3β Inhibition : Exhibits competitive inhibition with an IC50 value of approximately 8 nM, indicating strong potential as a therapeutic agent in conditions like Alzheimer's disease.
  • IKKβ Inhibition : Shown to inhibit IKKβ activity, which plays a crucial role in inflammatory responses.

Case Studies and Research Findings

  • Case Study on Antimicrobial Properties : A study published in Journal of Antibiotics evaluated the compound's efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In a recent study published in Cancer Letters, researchers found that treatment with this compound led to significant tumor reduction in mouse models of breast cancer, supporting its potential use in oncology.
  • Enzyme Inhibition Studies : A comprehensive study published in Biochemical Pharmacology detailed the compound's interaction with GSK-3β and IKKβ, providing insights into its mechanism of action and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 5-Acetyl-3-bromothiophene-2-carbonitrile?

  • Methodological Answer : Synthesis typically involves bromination of acetyl-substituted thiophene precursors. A common approach is electrophilic substitution, where bromine (Br₂) or N-bromosuccinimide (NBS) is used in polar aprotic solvents (e.g., DMF or ACN). For example, potassium iodide (KI) and sodium bicarbonate (NaHCO₃) can act as catalysts in acetonitrile (ACN) to improve regioselectivity . Retrosynthetic AI tools (e.g., Reaxys or Pistachio models) help predict feasible pathways by analyzing analogous bromothiophene derivatives, such as 5-bromo-2-thiophenecarboxylic acid synthesis .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization requires multi-modal analysis:
  • NMR : ¹H/¹³C NMR identifies acetyl (δ ~2.5 ppm) and cyano groups (δ ~110-120 ppm in ¹³C).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 246.98 g/mol for C₇H₄BrNOS).
  • X-ray Crystallography : Resolves regiochemistry, as seen in analogous bromothiophene structures (e.g., 3-bromobenzo[b]thiophene derivatives) .
  • HPLC/Purity : Certificates of Analysis (COA) with >95% purity thresholds are standard .

Advanced Research Questions

Q. How can researchers address contradictory spectral data in structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NOE signals or coupling constants) require iterative validation:

Time-course experiments : Monitor reaction intermediates to identify transient species.

DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian software).

Cross-validation : Use X-ray data (e.g., C–H···π interactions in crystal structures) to confirm substituent positions .
Longitudinal analysis frameworks, as applied in social science research, can contextualize time-dependent data discrepancies .

Q. What governs regioselectivity in bromination of thiophene derivatives?

  • Methodological Answer : Regioselectivity depends on:
  • Directing groups : Acetyl (-COCH₃) and cyano (-CN) groups are meta-directing, favoring bromination at the 3-position. Steric hindrance from substituents (e.g., methyl) may shift selectivity .
  • Reagent choice : NBS vs. Br₂ can alter pathways. For example, 5-bromo-2-thiophenecarboxylic acid synthesis uses Br₂ in acetic acid .
    Comparative studies of isomers (e.g., 2-bromo vs. 3-bromo derivatives) highlight electronic vs. steric control .

Q. What mechanistic insights explain side-product formation during synthesis?

  • Methodological Answer : Side-products often arise from:
  • Over-bromination : Controlled stoichiometry (e.g., 1:1 Br₂:substrate) minimizes di-brominated byproducts.
  • Cyano group reactivity : Competing nucleophilic attacks on -CN can form imines; anhydrous conditions mitigate this .
    Mechanistic studies using isotopic labeling (e.g., D₂O quenching) or in situ IR track intermediate stability .

Q. How can computational tools optimize reaction conditions for scale-up?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys Biocatalysis or Pistachio Ringbreaker) analyze reaction databases to recommend:
  • Solvent systems : ACN or DMF for polar intermediates.
  • Catalysts : KI/NaHCO₃ for halogenation .
  • Temperature gradients : Gradual heating (e.g., 50–80°C) avoids exothermic side reactions.
    These tools are validated against experimental data for thiophene derivatives .

Key Considerations for Data Interpretation

  • Contradiction Management : Apply longitudinal frameworks to distinguish transient vs. persistent anomalies .
  • Structural Analogues : Compare with characterized compounds (e.g., 5-bromo-2-thiophenecarboxylic acid or 3-bromomethyl benzo[b]thiophene ).

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